

Spectroscopic Profile of 3-Ethoxy-4-methoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzonitrile

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **3-Ethoxy-4-methoxybenzonitrile**, a key intermediate in pharmaceutical synthesis. This document presents available spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Ethoxy-4-methoxybenzonitrile** (CAS No: 60758-86-3; Molecular Formula: $C_{10}H_{11}NO_2$; Molecular Weight: 177.20 g/mol).^{[1][2][3]} Note that while some experimental data is available, complete spectral assignments often rely on comparison with similar compounds and predictive models.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|------------------------|--------------|-------------|--------------------------|-----------------------------------|
| ~7.3 - 7.5 | Multiplet | 2H | - | Aromatic C-H |
| ~6.9 | Doublet | 1H | ~8.0 | Aromatic C-H |
| 4.14 | Quartet | 2H | 7.0 | -OCH ₂ CH ₃ |
| 3.88 | Singlet | 3H | - | -OCH ₃ |
| 1.46 | Triplet | 3H | 7.0 | -OCH ₂ CH ₃ |

Note: The chemical shifts for aromatic protons are estimations based on substituted benzene derivatives and may vary slightly. Precise multiplicity and coupling constants require high-resolution spectral analysis.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------------------------|
| ~160 | Aromatic C-O |
| ~150 | Aromatic C-O |
| ~125 | Aromatic C-H |
| ~119 | -C≡N |
| ~115 | Aromatic C-H |
| ~112 | Aromatic C-H |
| ~105 | Aromatic C-CN |
| ~64 | -OCH ₂ CH ₃ |
| ~56 | -OCH ₃ |
| ~15 | -OCH ₂ CH ₃ |

Note: These are predicted chemical shifts based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------------------------|
| ~2225 | Strong | C≡N stretch |
| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O-C stretch (asymmetric, aryl ether) |
| ~1040 | Strong | C-O-C stretch (symmetric, aryl ether) |

Note: The exact peak positions and intensities can be influenced by the sample preparation method.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |
|--------|------------------------|-------------------------------------------------------|
| 177.08 | High | [M] ⁺ (Molecular Ion) |
| 162.06 | Moderate | [M - CH ₃] ⁺ |
| 149.07 | Moderate | [M - C ₂ H ₄] ⁺ |
| 148.06 | High | [M - C ₂ H ₅] ⁺ |
| 120.06 | Moderate | [M - C ₂ H ₅ - CO] ⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic ethers and nitriles. The base peak may vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **3-Ethoxy-4-methoxybenzonitrile**.

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **3-Ethoxy-4-methoxybenzonitrile** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, a larger spectral width than for ^1H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the signals in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Ethoxy-4-methoxybenzonitrile** by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- **Instrument Preparation:** Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
- **Sample Application:** Place a small amount of the solid **3-Ethoxy-4-methoxybenzonitrile** powder directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically perform a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and investigate the fragmentation pattern of **3-Ethoxy-4-methoxybenzonitrile**.

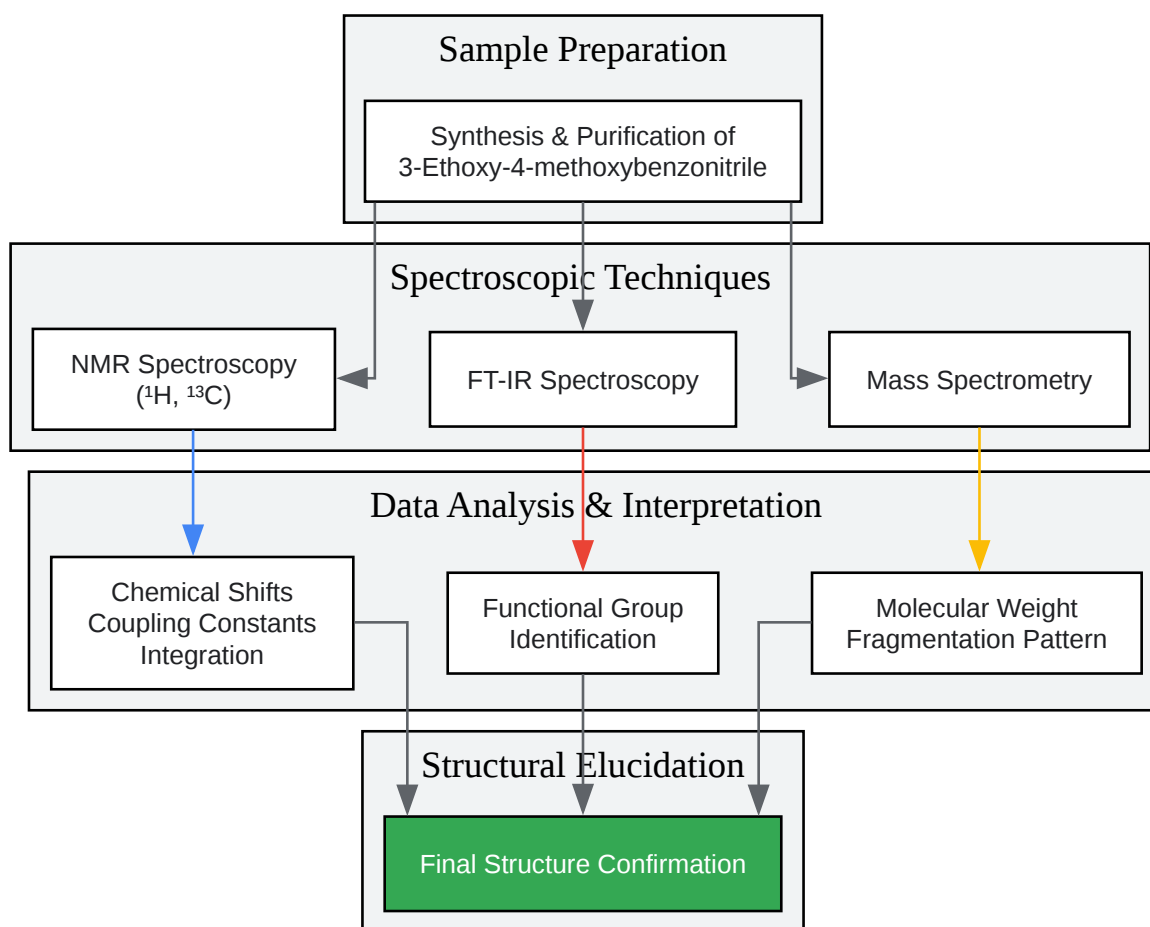
Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- **Mass Analysis:** Separate the resulting positively charged ions and fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and record their abundance.
- **Data Analysis:** Generate a mass spectrum, which is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-Ethoxy-4-methoxybenzonitrile**.



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Caption: A logical workflow for the spectroscopic analysis and structural elucidation of an organic compound.

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